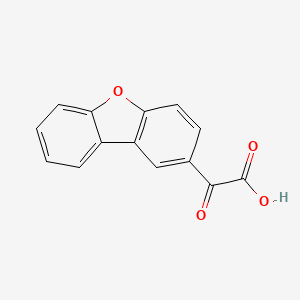

Dibenzofuran 2-Oxoacetic Acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-dibenzofuran-2-yl-2-oxoacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8O4/c15-13(14(16)17)8-5-6-12-10(7-8)9-3-1-2-4-11(9)18-12/h1-7H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMKWDMHCKDMRKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)C(=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for Dibenzofuran 2 Oxoacetic Acid

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis of Dibenzofuran (B1670420) 2-Oxoacetic Acid reveals two primary strategic disconnections for its synthesis. These approaches hinge on the timing and method of introducing the C2 side chain.

Approach A: Late-Stage C2-Functionalization

The most direct disconnection breaks the C-C bond between the dibenzofuran nucleus and the oxoacetic acid moiety. This suggests an electrophilic substitution on a pre-formed dibenzofuran ring. The key synthetic step would be a Friedel-Crafts acylation or a related reaction. chemcess.com The acylating agent could be a derivative of oxalyl chloride, such as ethyl chlorooxoacetate, which would install the keto-ester functionality in a single step, followed by hydrolysis to yield the final acid. sci-hub.se

Approach B: C2-Precursor Oxidation

An alternative disconnection involves a functional group interconversion (FGI) at the C2 position. In this strategy, a simpler group is first installed onto the dibenzofuran scaffold, which is then chemically transformed into the target oxoacetic acid. A common precursor is the 2-acetyl group, which can be introduced via a standard Friedel-Crafts acylation using acetyl chloride. The methyl group of the acetyl moiety is then oxidized to the carboxylic acid, a transformation for which several methods exist, most notably the Riley oxidation using selenium dioxide. nih.govwikipedia.org This two-step sequence (acylation followed by oxidation) offers a robust alternative to direct acylation with more complex reagents.

Both retrosynthetic pathways require efficient methods for constructing the parent dibenzofuran ring, which can be pre-functionalized if necessary.

Construction of the Dibenzofuran Core with Pre-functionalization

The dibenzofuran framework is a stable aromatic system, and its construction is a key challenge in the synthesis of its derivatives. udel.edu Several modern catalytic and classical methods have been developed for this purpose.

Palladium-Catalyzed Cyclization Approaches

Palladium catalysis is a powerful tool for the formation of the dibenzofuran ring system through intramolecular C-O or C-C bond formation. These methods often exhibit high efficiency and functional group tolerance.

One prominent method involves the intramolecular C-H activation/C-O cyclization of diaryl ethers. chemcess.com For instance, a phenol-directed C-H activation/C-O cyclization has been developed using a Pd(0)/Pd(II) catalytic system with air as the terminal oxidant. chemcess.com Another approach is the cyclization of o-iododiaryl ethers, which can be catalyzed by a reusable palladium-on-carbon (Pd/C) catalyst under ligand-free conditions. rsc.org The required o-iododiaryl ether precursors can often be synthesized in a one-pot sequence from phenols. rsc.org Additionally, the intramolecular cyclization of ortho-diazonium salts derived from diaryl ethers, using palladium acetate (B1210297) as a catalyst, provides an effective route to dibenzofurans. rsc.org

| Precursor Type | Catalyst System | Key Features |

| Diaryl Ether (Phenol-directed) | Pd(0)/Pd(II), Air (oxidant) | Direct C-H activation, good functional group tolerance. chemcess.com |

| o-Iododiaryl Ether | Pd/C (reusable) | Ligand-free conditions, one-pot precursor synthesis. rsc.org |

| ortho-Diazonium Diaryl Ether | Pd(OAc)₂ | Tandem denitrification/C-H activation. rsc.org |

Copper-Catalyzed Coupling Reactions

Copper-catalyzed reactions, particularly the Ullmann condensation, represent a classical and still relevant strategy for C-O bond formation to create the furan (B31954) ring of dibenzofuran. researchgate.net Modern protocols have improved the efficiency and scope of these reactions.

A novel one-pot protocol combines a palladium-catalyzed cross-coupling/aromatization with a copper-catalyzed Ullmann coupling. nih.gov This method constructs dibenzofuran motifs from 6-diazo-2-cyclohexenones and ortho-haloiodobenzenes, with Cu₂O being a critical catalyst for the final C-O bond forming cyclization. nih.gov Another strategy involves the copper-catalyzed cyclization of cyclic diaryliodonium salts in water, which proceeds via a double C-O bond formation through an oxygen-iodine exchange mechanism to give dibenzofuran derivatives in high yields. nih.gov

| Reaction Type | Catalyst System | Substrates |

| Tandem Cross-Coupling/Ullmann Coupling | Pd(PPh₃)₄ and Cu₂O | 6-Diazo-2-cyclohexenones and ortho-haloiodobenzenes. nih.gov |

| Cyclization of Diaryliodonium Salts | Cu(I) salts (e.g., CuCl, CuBr) | Cyclic diaryliodonium salts. nih.gov |

Intramolecular Dehydrohalogenation and Cyclization

The intramolecular cyclization of 2-halo-2'-hydroxybiphenyls under basic conditions is a direct method for synthesizing the dibenzofuran core. nih.gov This reaction is effectively an intramolecular nucleophilic aromatic substitution (SNAr).

The reaction conditions depend on the nature of the halogen and the activation of the aromatic ring. For less reactive substrates like 2-chloro-2',4'-dihydroxybiphenyl, high temperatures and pressure may be required. nih.gov However, if the leaving group is more labile (e.g., iodine) or the ring is activated by electron-withdrawing groups, the cyclization can proceed under milder conditions. nih.gov For example, 2-acetoxy-2′-iodobiphenyl cyclizes to form dibenzofuran simply by refluxing with aqueous sodium hydroxide. nih.gov A streamlined one-pot procedure has been reported that involves a Negishi cross-coupling to form the biaryl intermediate, followed by in-situ deprotection and intramolecular SNAr to yield dibenzofurans. sciencemadness.orgnih.gov

Oxodefluorination Strategies for Dibenzofuran Synthesis

A novel and environmentally friendly approach to dibenzofuran synthesis is the oxodefluorination of fluorinated biphenyls. udel.eduorganic-chemistry.org This method is notable as it does not require the precursor to already contain an oxygen atom, instead using an external oxygen source.

In one protocol, 2,2'-difluorobiphenyl (B165479) is converted to dibenzofuran by heating on the surface of activated γ-alumina (γ-Al₂O₃), which acts as the oxygen source. udel.edusci-hub.se The reaction is clean, solvent-free, and does not require a metal catalyst. udel.edusci-hub.se This technique is selective for C-F bond activation over less stable C-Br or C-I bonds, allowing for the synthesis of functionalized dibenzofurans that can be used in further modifications. udel.edu

Introduction of the 2-Oxoacetic Acid Moiety onto the Dibenzofuran Scaffold

Once the dibenzofuran core is synthesized, the final key step is the introduction of the 2-oxoacetic acid group at the C2 position. The C2 and C8 positions of dibenzofuran are the most reactive towards electrophilic substitution. The primary methods for this transformation are direct acylation or oxidation of a suitable precursor.

A direct approach involves a Friedel-Crafts acylation using an appropriate C2-synthon. chemcess.com Reaction of dibenzofuran with ethyl chlorooxoacetate in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) could yield ethyl dibenzofuran-2-oxoacetate. sci-hub.se Subsequent hydrolysis of the ester would provide the target Dibenzofuran 2-Oxoacetic Acid. sci-hub.se A similar Friedel-Crafts reaction using oxalyl chloride can also be employed, though care must be taken as fragmentation of the acylating agent can sometimes occur. udel.eduorganic-chemistry.orgsciencemadness.org

An alternative, and often more synthetically tractable, route is the two-step process involving oxidation of 2-acetyldibenzofuran.

Acylation: Dibenzofuran is first acylated with acetyl chloride or acetic anhydride (B1165640) using a Lewis acid catalyst to produce 2-acetyldibenzofuran.

Oxidation: The resulting aryl methyl ketone is then oxidized to the corresponding aryl glyoxal (B1671930) (an α-keto aldehyde), which can be further oxidized to the α-keto acid. A well-established method for the oxidation of an aryl methyl ketone to an aryl glyoxal is the Riley oxidation, which uses selenium dioxide (SeO₂). nih.govwikipedia.org This reaction can be performed thermally or under microwave irradiation to reduce reaction times. researchgate.net The resulting glyoxal can then be oxidized to the carboxylic acid. Alternatively, methods exist for the direct oxidation of α-halo ketones to α-keto esters or acids, such as the Kornblum oxidation, which involves reacting an α-bromoacetyl derivative with dimethyl sulfoxide (B87167) (DMSO). wikipedia.org

| Method | Reagents | Intermediate | Key Features |

| Direct Friedel-Crafts Acylation | Ethyl chlorooxoacetate, AlCl₃ | Ethyl dibenzofuran-2-oxoacetate | Single step to keto-ester, followed by hydrolysis. sci-hub.se |

| Precursor Oxidation (Riley) | 1. Acetyl chloride, AlCl₃ 2. SeO₂, Dioxane | 2-Acetyldibenzofuran | Robust, well-established oxidation method. nih.govwikipedia.org |

| Precursor Oxidation (Kornblum) | 1. Acetyl chloride, AlCl₃ 2. Bromine 3. DMSO, Base | 2-Bromoacetyl-dibenzofuran | Classic method for converting α-halo ketones to carbonyls. wikipedia.orgsynarchive.com |

Direct Functionalization via Acylation or Related Carbonyl Chemistry

Direct acylation of the dibenzofuran ring system presents a primary route to introduce the necessary carbonyl functionality. The Friedel-Crafts acylation is a classic and effective method for this transformation. researchgate.netchemcess.com This electrophilic aromatic substitution typically employs an acylating agent, such as an acyl halide or anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). chemcess.com For the synthesis of this compound, a common precursor is dibenzofuran itself, which undergoes acylation at the 2-position due to the electronic properties of the heterocyclic system. researchgate.netekb.eg

Research has shown that the choice of catalyst and reaction conditions can significantly influence the yield and regioselectivity of the acylation. researchgate.net For instance, the use of milder catalysts like ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) can lead to high yields of the 3-acyldibenzofuran when reacting with certain benzoyl chlorides. researchgate.net However, for the synthesis of the 2-substituted product, more reactive conditions may be necessary. The reaction of dibenzofuran with oxalyl chloride in the presence of a suitable Lewis acid would directly introduce the desired 2-oxoacetyl chloride group, which can then be hydrolyzed to the corresponding carboxylic acid. orgsyn.orgorgsyn.org

An alternative approach within this category involves the Vilsmeier-Haack formylation, which can introduce a formyl group that can be further elaborated. For example, a Vilsmeier-Haack formylation using oxalyl chloride has been used in the synthesis of related dibenzofuran derivatives. ekb.eg

Table 1: Examples of Direct Acylation on Dibenzofuran

| Acylating Agent | Catalyst | Position of Acylation | Reference |

|---|---|---|---|

| p-Substituted Benzoyl Chlorides | FeCl₃, ZnCl₂ | 3 | researchgate.net |

| Oxalyl Chloride | Lewis Acid | 2 (inferred) | orgsyn.orgorgsyn.org |

Formation via Condensation Reactions Involving the Oxoacetic Acid Carbonyl Group

Condensation reactions provide an alternative pathway to construct the this compound structure. These methods often involve building the oxoacetic acid side chain onto a pre-functionalized dibenzofuran. For example, a dibenzofuran derivative with a suitable activating group at the 2-position could undergo condensation with a glyoxylic acid equivalent.

One such strategy could involve the condensation of a 2-lithiodibenzofuran species with diethyl oxalate, followed by hydrolysis to yield the target α-keto acid. While direct examples for this compound are not prevalent in the searched literature, this approach is a standard method for the synthesis of α-keto acids from aryl organometallics.

Another potential condensation approach is the reaction of a 2-formyldibenzofuran with a cyanide source, such as potassium cyanide, followed by hydrolysis of the resulting cyanohydrin and subsequent oxidation to the α-keto acid. This sequence, known as the benzoin (B196080) condensation and subsequent oxidation, is a plausible, though likely multi-step, route.

Multi-Step Conversions from Other Functional Groups

Multi-step synthetic sequences offer greater flexibility in constructing complex molecules like this compound, allowing for the introduction of various functional groups and control over stereochemistry. libretexts.orge-bookshelf.de These strategies often start with a more readily available dibenzofuran derivative and transform an existing functional group into the desired 2-oxoacetic acid moiety.

One common approach begins with the Friedel-Crafts acylation of dibenzofuran with an acetyl group at the 2-position to form 2-acetyldibenzofuran. This ketone can then be oxidized to the corresponding α-keto acid. A variety of oxidizing agents can be employed for this transformation, such as selenium dioxide (SeO₂) or potassium permanganate (B83412) (KMnO₄) under controlled conditions.

Another multi-step route could involve the introduction of a 2-bromodibenzofuran, which serves as a versatile handle for further functionalization. The bromo-substituted dibenzofuran can undergo a metal-catalyzed carbonylation reaction, for instance, using carbon monoxide and a suitable palladium catalyst, to introduce a carboxylic acid group. This could then be followed by functional group manipulation to arrive at the oxoacetic acid.

Furthermore, a 2-formyldibenzofuran, obtained through methods like the Vilsmeier-Haack reaction, can be a key intermediate. This aldehyde can be converted to the target acid through various means, including a two-step process of addition of a cyanide ion to form a cyanohydrin, followed by hydrolysis.

Table 2: Potential Multi-Step Synthetic Pathways

| Starting Material | Key Intermediate(s) | Key Reactions | Reference |

|---|---|---|---|

| Dibenzofuran | 2-Acetyldibenzofuran | Friedel-Crafts Acylation, Oxidation | umn.edu |

| 2-Bromodibenzofuran | 2-Carboxydibenzofuran | Metal-catalyzed Carbonylation, Functional Group Interconversion | biointerfaceresearch.com |

Stereocontrol and Regioselectivity in Synthesis

Achieving the correct regiochemistry, specifically substitution at the C2 position of the dibenzofuran nucleus, is a critical aspect of synthesizing this compound. The inherent electronic properties of dibenzofuran direct electrophilic substitution, such as Friedel-Crafts acylation, preferentially to the 2- and 3-positions. ekb.egcas.cz The precise ratio of 2- and 3-substituted products can be influenced by the reaction conditions, including the choice of Lewis acid and solvent. researchgate.net For instance, fluorination of dibenzofuran shows a preference for the 2-position over the 3-position. cas.cz

While this compound itself is achiral, the principles of stereocontrol become crucial when synthesizing derivatives or analogs that may contain stereocenters. In such cases, the introduction of chirality can be achieved through various strategies. Asymmetric catalysis, employing chiral ligands or catalysts, can be used to control the stereochemical outcome of key bond-forming reactions. mdpi.comnih.gov For example, in the synthesis of chiral dibenzofuran derivatives, enantioselective cyclization reactions have been employed. mdpi.com

Furthermore, substrate-controlled diastereoselective reactions can be utilized where an existing stereocenter on the starting material directs the stereochemistry of subsequent transformations. nih.gov This approach is particularly relevant in the synthesis of complex natural products containing the dibenzofuran core.

Development of Green Chemistry Synthetic Routes

In line with the principles of sustainable chemistry, there is a growing emphasis on developing environmentally benign synthetic methods. humanjournals.com For the synthesis of dibenzofuran derivatives, including precursors to this compound, several green chemistry approaches have been explored.

One promising strategy is the use of visible-light-promoted reactions. acs.org These methods often utilize organic photosensitizers to drive chemical transformations, avoiding the need for harsh reagents and high temperatures. For instance, the synthesis of dibenzofuran derivatives has been achieved through an intramolecular C-O bond formation promoted by visible light. acs.org

Another green approach involves the use of heterogeneous catalysts, which can be easily recovered and reused, minimizing waste. biointerfaceresearch.comorganic-chemistry.org For example, palladium on carbon (Pd/C) has been used as a reusable catalyst for the synthesis of dibenzofurans from o-iododiaryl ethers. biointerfaceresearch.comorganic-chemistry.org

Furthermore, the development of one-pot synthesis and tandem reactions contributes to green chemistry by reducing the number of synthetic steps, solvent usage, and purification processes. organic-chemistry.orgresearchgate.net Cascade reactions, where multiple bond-forming events occur in a single operation, are particularly efficient. researchgate.net The use of water as a solvent, whenever possible, also aligns with green chemistry principles. acs.org For example, a copper-catalyzed cyclization of diaryliodonium salts in water has been developed for the synthesis of dibenzofuran derivatives. acs.org

Table 3: Green Chemistry Approaches in Dibenzofuran Synthesis

| Green Chemistry Principle | Specific Method | Example Application | Reference |

|---|---|---|---|

| Use of Renewable Feedstocks/Energy | Visible-light-promoted synthesis | Intramolecular C-O bond formation | acs.org |

| Catalysis | Reusable heterogeneous catalysts (e.g., Pd/C) | Synthesis from o-iododiaryl ethers | biointerfaceresearch.comorganic-chemistry.org |

| Atom Economy/Step Economy | One-pot synthesis, Tandem/Cascade reactions | Construction of the dibenzofuran core | organic-chemistry.orgresearchgate.net |

| Use of Safer Solvents | Reactions in water | Copper-catalyzed cyclization | acs.org |

Mechanistic Investigations and Reaction Pathways of Dibenzofuran 2 Oxoacetic Acid

Aromatic Reactivity of the Dibenzofuran (B1670420) System

The dibenzofuran nucleus, a planar aromatic system, consists of two benzene (B151609) rings fused to a central furan (B31954) ring. vulcanchem.com This structural arrangement dictates its reactivity in aromatic substitution reactions.

Electrophilic Aromatic Substitution Patterns

Electrophilic substitution reactions on the dibenzofuran ring are well-documented. ekb.egbiointerfaceresearch.com The positions most susceptible to electrophilic attack are generally the 2, 3, 4, and 8 positions, with the 2- and 3-positions often being the most reactive. acs.orgrsc.org The presence of the oxygen atom in the furan ring influences the electron density distribution across the aromatic system, activating certain positions towards electrophiles.

Several studies have investigated the positional reactivity of dibenzofuran in various electrophilic substitutions:

Friedel-Crafts Acylation and Alkylation: These reactions predominantly yield 2-substituted products. acs.org For instance, the Friedel-Crafts reaction of dibenzofuran with succinic anhydride (B1165640) is a key step in the synthesis of the drug furobufen (B1674283). ekb.eg

Halogenation: Similar to Friedel-Crafts reactions, halogenation of dibenzofuran also favors substitution at the 2-position. acs.org

Nitration: The nitration of dibenzofuran presents a more complex scenario. The isomer distribution of the products is highly dependent on the nitrating agent and solvent used. acs.org While some conditions favor 2-nitro-dibenzofuran, others can lead to a majority of the 3-nitro isomer. acs.org For example, nitration with nitric acid in dichloromethane (B109758) has been shown to yield primarily 3-nitrodibenzofuran. acs.org

Sulfonation: Sulfonation of dibenzofuran also results in the formation of the 2-substituted product. acs.org

The directing effects observed in these reactions can be explained by considering the stability of the intermediate carbocations (sigma complexes). Computational studies, such as those using the MNDO method, suggest that a late transition-state model favors reaction at the 2-position, while an early transition-state model predicts substitution at the 3-position. acs.org

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of Dibenzofuran

| Reaction | Major Product Position | Reference |

| Friedel-Crafts Acylation | 2 | acs.org |

| Friedel-Crafts Alkylation | 2 | acs.org |

| Halogenation | 2 | acs.org |

| Nitration | 2 or 3 (condition dependent) | acs.org |

| Sulfonation | 2 | acs.org |

Nucleophilic Aromatic Substitution Potential

While aromatic rings are generally electron-rich and thus not prone to nucleophilic attack, nucleophilic aromatic substitution (SNAr) can occur on the dibenzofuran ring system under specific conditions. wikipedia.org The presence of strong electron-withdrawing groups on the aromatic ring is typically required to facilitate this type of reaction. wikipedia.org These groups activate the ring towards nucleophilic attack by stabilizing the negatively charged intermediate, known as a Meisenheimer complex. wikipedia.org

In the context of dibenzofuran, the introduction of substituents can significantly alter its susceptibility to nucleophilic attack. For example, nitro-substituted dibenzofurans, due to the strong electron-withdrawing nature of the nitro group, can undergo SNAr reactions. vulcanchem.com The synthesis of certain dibenzofuran derivatives utilizes intramolecular SNAr reactions as a key step in the ring-closure process to form the furan ring. semanticscholar.orgljmu.ac.uk

Reactivity of the 2-Oxoacetic Acid Functionality

The 2-oxoacetic acid moiety attached to the dibenzofuran ring at the 2-position introduces a range of reactive possibilities. This functional group is an alpha-keto acid, characterized by a ketone group adjacent to a carboxylic acid group. wikipedia.org

Keto-Enol Tautomerism and its Influence on Reactivity

Alpha-keto acids, including Dibenzofuran 2-Oxoacetic Acid, can exist in equilibrium with their enol tautomers. wikipedia.orgopenstax.org This keto-enol tautomerism involves the migration of a proton and the rearrangement of bonding electrons. wikipedia.org The interconversion can be catalyzed by both acids and bases. ntu.edu.sglibretexts.orglibretexts.org

Base-catalyzed tautomerism: A base abstracts an alpha-hydrogen, leading to the formation of a resonance-stabilized enolate anion. libretexts.orglibretexts.org Protonation of the enolate oxygen then yields the enol form. libretexts.orglibretexts.org

Acid-catalyzed tautomerism: The carbonyl oxygen is protonated by an acid, followed by deprotonation at the alpha-carbon to form the enol. libretexts.orglibretexts.org

The formation of the enol or enolate intermediate is crucial as it provides a nucleophilic center at the alpha-carbon, enabling a variety of substitution reactions at this position. msu.edu While monocarbonyl compounds typically have a low enol concentration at equilibrium, the presence of the adjacent carboxylic acid group can influence this equilibrium. openstax.org

Carboxylic Acid Group Transformations

The carboxylic acid group of this compound can undergo a variety of transformations common to this functional group. These reactions provide pathways for the synthesis of various derivatives.

Esterification: Reaction with an alcohol in the presence of an acid catalyst will produce the corresponding ester.

Amide Formation: The carboxylic acid can be converted to an acyl chloride by treatment with reagents like thionyl chloride, which can then react with an amine to form an amide. researchgate.net

Reduction: The carboxylic acid can be reduced to the corresponding alcohol, although this typically requires strong reducing agents like lithium aluminum hydride.

Carbonyl Group Reactivity (e.g., additions, condensations)

The ketone carbonyl group in the 2-oxoacetic acid moiety is electrophilic and susceptible to nucleophilic attack. le.ac.uk This reactivity is fundamental to a range of addition and condensation reactions.

Nucleophilic Addition: The carbonyl carbon can be attacked by various nucleophiles. For instance, reaction with Grignard reagents would lead to the formation of a tertiary alcohol after workup. libretexts.org

Reduction: The ketone can be selectively reduced to a secondary alcohol using reducing agents like sodium borohydride. More vigorous reduction methods, such as the Wolff-Kishner or Clemmensen reductions, can deoxygenate the carbonyl group entirely to a methylene (B1212753) group. libretexts.org

Condensation Reactions: The carbonyl group can participate in condensation reactions. For example, reaction with hydrazines can form hydrazones. libretexts.org The Claisen condensation, a reaction between two esters or an ester and a ketone, is another potential pathway, although intramolecular versions like the Dieckmann condensation are more common with diesters. libretexts.org

Potential for Intramolecular Reactions and Rearrangements

The structure of this compound allows for several potential intramolecular reactions, primarily involving the reactive α-ketoacid side chain. These transformations are often contingent on specific reaction conditions, such as the presence of acid or base catalysts.

One potential pathway involves an intramolecular cyclization. For instance, the enolate, formed by deprotonation alpha to the ketone, could theoretically attack one of the benzene rings of the dibenzofuran nucleus in a Michael-type addition if the ring were sufficiently activated. More plausibly, intramolecular reactions could lead to the formation of new heterocyclic rings. Research on related alkynyl α-ketoanilides has demonstrated that base-catalyzed intramolecular addition of an enolate to an alkyne can yield quinolone derivatives. acs.org By analogy, if a suitable reactive site were present on the dibenzofuran scaffold, similar cyclizations could be envisioned for this compound.

Rearrangements analogous to the Fries rearrangement are also a consideration, although this typically involves the migration of an acyl group from a phenolic ester to the aromatic ring. wikipedia.orgorganic-chemistry.org A study on dibenzofuran-2-yl ethanoate, a related ester, showed that under Lewis acid-catalyzed conditions, the acetyl group migrates to form ortho-hydroxyacetyldibenzofurans. uminho.pt While this compound itself is not an ester, its derivatives could undergo such rearrangements. For example, esterification of the carboxylic acid followed by reduction of the ketone to a hydroxyl group would create a structure primed for a Fries-type rearrangement under appropriate catalytic conditions.

The table below summarizes potential intramolecular reactions based on the reactivity of analogous compounds.

| Reaction Type | Proposed Mechanism | Key Intermediates | Potential Products | Reference Analogy |

| Intramolecular Cyclization | Base-catalyzed generation of an amide enolate followed by intramolecular addition. | Enolate | Fused heterocyclic systems | acs.org |

| Fries Rearrangement (of derivative) | Lewis acid-catalyzed migration of an acyl group from an ester linkage to the aromatic ring. | Acylium carbocation | ortho- and para-Acyl phenols | wikipedia.orgorganic-chemistry.orguminho.pt |

Oxidative and Reductive Transformation Pathways

The dibenzofuran ring and the α-ketoacid moiety are both susceptible to redox reactions, leading to a variety of transformation products.

Oxidative Pathways

A primary oxidative pathway for α-keto acids is oxidative decarboxylation, where the compound loses a molecule of carbon dioxide. wikipedia.org This reaction is a fundamental process in metabolism, catalyzed by enzyme complexes like the branched-chain α-keto acid dehydrogenase complex, which converts α-keto acids to acyl-CoA derivatives. wikipedia.orgebi.ac.uk In a laboratory setting, this can be achieved using various oxidizing agents. Visible-light-promoted photocatalysis, for instance, can generate acyl radicals from α-keto acids via decarboxylation, which can then participate in further cyclization or acylation reactions. mdpi.comresearchgate.net

The dibenzofuran ring itself can undergo oxidative degradation. Microbial degradation pathways for dibenzofuran involve dioxygenase enzymes that hydroxylate the aromatic rings, leading to ring cleavage and eventual mineralization.

Reductive Pathways

The reduction of this compound can target either the ketone or the carboxylic acid, or both. The α-keto group is generally more susceptible to reduction than the carboxylic acid.

Chemoselective reduction of the ketone to an α-hydroxy acid is a common transformation. Various reagents can accomplish this; for example, commercially available zinc dust with ammonium (B1175870) formate (B1220265) has been shown to reduce aromatic α-keto esters to their corresponding α-hydroxy esters rapidly and selectively. researchgate.net Other methods include catalytic transfer hydrogenation and the use of alkyl phosphines. researchgate.net

The reduction of the carboxylic acid to an alcohol is more challenging and typically requires stronger reducing agents like lithium aluminum hydride. The simultaneous reduction of both the ketone and carboxylic acid would yield a diol. In biological systems, the reduction of α-keto acids can be coupled with cofactors like NADH. rsc.org A non-enzymatic, NADH-mediated reductive amination of α-keto acids to produce amino acids has been demonstrated, proceeding through a hemiaminal intermediate. rsc.org

The following table outlines key oxidative and reductive transformations.

| Transformation | Reagents/Conditions | Functional Group Targeted | Primary Product | References |

| Oxidative Decarboxylation | Enzyme complexes (e.g., BCKDC), Visible-light photocatalysis | α-Ketoacid | Acyl radical / Carboxylic acid (minus CO2) | wikipedia.orgwikipedia.orgmdpi.com |

| Ketone Reduction | Zinc dust / Ammonium formate, Alkyl phosphines | Ketone | α-Hydroxy acid | researchgate.net |

| Reductive Amination | NADH / Ammonia | α-Ketoacid | α-Amino acid | rsc.org |

Photochemical Reaction Mechanisms

The photochemical behavior of this compound is influenced by its aromatic and carbonyl functionalities. Upon exposure to UV light, several reaction pathways are possible.

One significant photochemical reaction for aryl esters is the photo-Fries rearrangement, which proceeds through a radical mechanism. wikipedia.org In this reaction, UV light induces homolytic cleavage of the ester bond, forming a phenoxy radical and an acyl radical within a solvent cage. slideshare.net These radicals can then recombine at the ortho and para positions of the aromatic ring to yield hydroxy aryl ketones. slideshare.net A detailed study on dibenzofuran-2-yl ethanoate confirmed that irradiation with UV light (254 nm) leads to the formation of 1-acetyl-dibenzofuran-2-ol and 3-acetyl-dibenzofuran-2-ol. uminho.ptresearchgate.net The reaction is thought to proceed from an excited singlet state. uminho.ptresearchgate.net Although this compound is not an ester, its ester derivatives would be expected to undergo this rearrangement.

Another potential photochemical pathway is photo-decarboxylation. The photolysis of Fe(III) complexes with carboxylate ligands, including 2-oxoacetate, is known to induce decarboxylation. ebi.ac.uk Similarly, visible-light photocatalysis is a well-established method for generating acyl radicals from α-keto acids via decarboxylation, which can then be used in various synthetic applications. mdpi.com This process often involves the α-keto acid itself acting as a photosensitizer, undergoing an energy transfer process to an excited state which then decarboxylates. mdpi.com

The table below details the primary photochemical reactions relevant to this compound and its derivatives.

| Reaction | Mechanism | Key Intermediates | Resulting Products | References |

| Photo-Fries Rearrangement (of ester derivative) | Homolytic cleavage of the ester bond upon UV irradiation, followed by radical recombination. | Phenoxy and acyl radical pair in a solvent cage | ortho- and para-Hydroxyacyl dibenzofurans | wikipedia.orguminho.ptslideshare.netresearchgate.net |

| Photo-decarboxylation | Self-catalyzed energy transfer to an excited state, followed by loss of CO2. | Excited state α-keto acid, Acyl radical | Acyl radical for further reaction | mdpi.com |

Theoretical and Computational Chemistry of Dibenzofuran 2 Oxoacetic Acid

Electronic Structure Elucidation and Bonding Analysis (DFT, Ab Initio Methods)

The electronic structure of a molecule dictates its fundamental chemical and physical properties. Computational methods like Density Functional Theory (DFT) and ab initio calculations are primary tools for this purpose. wikipedia.org DFT, particularly with hybrid functionals like B3LYP, is widely used for its balance of accuracy and computational cost in studying organic molecules, including dibenzofuran (B1670420) derivatives. nih.govresearchgate.net Ab initio methods, while more computationally intensive, can provide benchmark-quality results for smaller systems and are crucial for validating DFT approaches. mdpi.comresearchgate.net

For Dibenzofuran 2-Oxoacetic Acid, these methods are employed to perform geometry optimization, which determines the lowest energy arrangement of atoms. This process yields critical data on bond lengths, bond angles, and dihedral angles. The analysis would reveal the planarity of the dibenzofuran core and the orientation of the 2-oxoacetic acid substituent.

Furthermore, these calculations provide a detailed picture of electron distribution. A molecular electrostatic potential (MEP) map would identify the electrophilic and nucleophilic regions of the molecule. For this compound, negative potential (red/yellow) is expected around the oxygen atoms of the carbonyl and carboxyl groups, indicating sites susceptible to electrophilic attack. In contrast, the hydrogen of the hydroxyl group would exhibit a positive potential (blue), marking it as an acidic site.

Interactive Data Table: Predicted Geometric Parameters for this compound Note: The following data is an illustrative example based on typical values from DFT calculations (e.g., B3LYP/6-31G level of theory) for similar aromatic keto-acids and is intended for demonstrative purposes.*

| Parameter | Atom 1 | Atom 2 | Atom 3 | Predicted Value |

| Bond Length | C (ring) | C (keto) | - | 1.49 Å |

| C (keto) | C (acid) | - | 1.54 Å | |

| C (keto) | O (keto) | - | 1.22 Å | |

| C (acid) | O (hydroxyl) | - | 1.35 Å | |

| C (acid) | O (carbonyl) | - | 1.21 Å | |

| Bond Angle | C (ring) | C (keto) | C (acid) | 118.5° |

| O (keto) | C (keto) | C (acid) | 121.0° | |

| O (hydroxyl) | C (acid) | O (carbonyl) | 123.0° | |

| Dihedral Angle | C(ring)-C(ring) | C(keto)-C(acid) | - | ~30-45° |

Conformational Analysis and Energetics

Conformational analysis is crucial for understanding the flexibility and the most stable three-dimensional shapes of a molecule. For this compound, the primary sources of conformational isomerism are the rotation around the single bond connecting the dibenzofuran ring to the oxoacetic acid group and the C-C bond within the side chain. Additionally, the carboxylic acid group itself can exist in syn and anti conformations, with the syn form generally being more stable due to potential intramolecular hydrogen bonding. rsc.org

Interactive Data Table: Illustrative Conformational Energetics Note: The following relative energies are hypothetical, representing what a computational scan might reveal. Energy is relative to the most stable conformer (Conformer A).

| Conformer ID | Dihedral Angle 1 (Ring-C-C=O) | Dihedral Angle 2 (O=C-C-OH) | Relative Energy (kcal/mol) |

| A | 35° | 0° (syn) | 0.00 |

| B | 150° | 0° (syn) | 2.5 |

| C | 35° | 180° (anti) | 4.8 |

| D | 180° | 180° (anti) | 7.0 |

Reaction Mechanism Calculations and Transition State Theory

Transition State Theory (TST) provides a framework for understanding the rates of chemical reactions by examining the properties of the transition state—the highest energy point along the reaction coordinate. wikipedia.org Computational chemistry is indispensable for elucidating reaction mechanisms by locating reactant, product, intermediate, and transition state structures on the potential energy surface. wikipedia.orgekb.eg

Molecular Orbital Theory and Frontier Orbital Analysis

Molecular Orbital (MO) theory describes the delocalized nature of electrons in a molecule. youtube.comnumberanalytics.com Of particular importance is Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). raena.airesearchgate.nethmdb.ca The energy and localization of these orbitals are key predictors of chemical reactivity.

The HOMO represents the region from which the molecule is most likely to donate electrons, acting as a nucleophile. The LUMO represents the region most susceptible to accepting electrons, acting as an electrophile. raena.ai The energy gap between the HOMO and LUMO (E_gap) is an indicator of the molecule's kinetic stability and electronic excitability. A smaller gap generally suggests higher reactivity. researchgate.net

For this compound, the HOMO is expected to be largely localized on the electron-rich dibenzofuran ring system. The LUMO, conversely, is likely centered on the electron-withdrawing oxoacetic acid moiety, particularly the antibonding π* orbitals of the two carbonyl groups. This distribution suggests that the molecule could act as a nucleophile via its aromatic core and as an electrophile at the side chain. researchgate.nethmdb.ca

Interactive Data Table: Predicted Frontier Orbital Energies Note: These values are illustrative, based on typical DFT calculations for similar compounds, and serve to demonstrate the application of FMO theory.

| Parameter | Predicted Value (eV) | Implication |

| HOMO Energy | -6.5 | Electron-donating capability (nucleophilicity) |

| LUMO Energy | -2.1 | Electron-accepting capability (electrophilicity) |

| HOMO-LUMO Gap | 4.4 | High kinetic stability, UV absorption |

Spectroscopic Property Prediction (NMR, UV-Vis, IR)

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which is invaluable for structure verification and analysis. nmrdb.orgprospre.carsc.orglibretexts.org

Infrared (IR) Spectroscopy: DFT calculations can predict vibrational frequencies with good accuracy. acs.org For this compound, calculations would predict strong absorption bands corresponding to the C=O stretching vibrations of the ketone and carboxylic acid groups (typically 1680-1760 cm⁻¹), and the broad O-H stretching of the carboxylic acid (around 2500-3300 cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict ¹H and ¹³C NMR chemical shifts. rsc.org Predictions for the aromatic protons and carbons of the dibenzofuran core, as well as for the acidic proton, would help in assigning experimental spectra.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the electronic transitions between molecular orbitals that give rise to UV-Vis absorption. The predicted λ_max values would correspond to π → π* transitions within the aromatic system and n → π* transitions associated with the carbonyl groups.

Interactive Data Table: Predicted Key Spectroscopic Signals Note: The following data are representative predictions for the title compound based on known values for similar functional groups.

| Spectroscopy | Feature | Predicted Value | Assignment |

| IR | Vibrational Frequency | ~1720 cm⁻¹ | C=O stretch (ketone) |

| Vibrational Frequency | ~1750 cm⁻¹ | C=O stretch (acid) | |

| Vibrational Frequency | ~3000 cm⁻¹ (broad) | O-H stretch (acid dimer) | |

| ¹H NMR | Chemical Shift | 7.5-8.5 ppm | Aromatic Protons |

| Chemical Shift | >10 ppm | Carboxylic Acid Proton | |

| ¹³C NMR | Chemical Shift | 110-150 ppm | Aromatic Carbons |

| Chemical Shift | ~165 ppm | Carboxyl Carbon (C=O) | |

| Chemical Shift | ~190 ppm | Ketone Carbon (C=O) | |

| UV-Vis | λ_max | ~280-320 nm | π → π* transitions |

Solvent Effects on Reactivity and Structure

Chemical reactions and molecular properties are significantly influenced by the solvent environment. solubilityofthings.com Computational models can account for these effects using either explicit solvent models (including individual solvent molecules) or, more commonly, implicit models like the Polarizable Continuum Model (PCM). PCM represents the solvent as a continuous medium with a specific dielectric constant, capturing the bulk electrostatic effects of solvation.

For this compound, the choice of solvent would impact several properties:

Conformational Equilibrium: Polar solvents would likely stabilize more polar conformers and could disrupt potential intramolecular hydrogen bonds, potentially altering the relative energies of the syn and anti forms of the carboxylic acid. wikipedia.org

Reactivity: The rates of reactions involving charged intermediates or transition states are highly sensitive to solvent polarity. A polar solvent would stabilize charged species, potentially accelerating or decelerating a reaction depending on the charge distribution in the reactants versus the transition state.

Spectroscopic Properties: Solvatochromism, the change in color (or UV-Vis absorption) with solvent polarity, can be modeled. For instance, the n → π* transitions of the carbonyl groups are known to exhibit a blue shift (to shorter wavelengths) in more polar solvents.

Advanced Analytical Methodologies for Structural Elucidation and Quantification

High-Resolution Mass Spectrometry for Molecular Formula and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is a cornerstone technique for determining the elemental composition of Dibenzofuran (B1670420) 2-Oxoacetic Acid. By providing a high-resolution mass measurement, the exact molecular formula can be unequivocally established. Techniques like electrospray ionization (ESI) are often employed to generate ions of the molecule with minimal fragmentation. jeolusa.com

Once the molecular ion is identified, tandem mass spectrometry (MS/MS) is utilized to induce fragmentation. nih.gov The resulting fragmentation pattern provides a wealth of structural information. For carboxylic acids, characteristic losses of functional groups are observed. libretexts.org In the case of Dibenzofuran 2-Oxoacetic Acid, fragmentation would likely involve the neutral loss of CO2 (carbon dioxide) from the carboxylic acid group, a common fragmentation pathway for such compounds. researchgate.net Further fragmentation of the dibenzofuran ring system would yield additional structural details. The analysis of these fragmentation patterns is crucial for confirming the connectivity of the atoms within the molecule. libretexts.orgresearchgate.net The use of all-ion fragmentation (AIF) in conjunction with liquid chromatography-HRMS/MS can provide comprehensive spectral data for non-targeted analysis. nih.gov

Table 1: Illustrative HRMS Data for this compound

| Parameter | Value | Reference |

| Molecular Formula | C₁₄H₈O₄ | N/A |

| Exact Mass | 240.0423 | N/A |

| Measured m/z | [M-H]⁻ | N/A |

| Key Fragmentation Ions | [M-H-CO₂]⁻ | researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for elucidating the detailed atomic-level structure of this compound in solution.

¹H NMR Spectroscopy : The ¹H NMR spectrum provides information about the number, environment, and connectivity of hydrogen atoms. The acidic proton of the carboxylic acid group in this compound is expected to appear as a highly deshielded, broad singlet in the downfield region of the spectrum, typically between 10-12 ppm. libretexts.org The protons on the dibenzofuran ring system will exhibit complex splitting patterns in the aromatic region (typically 7-9 ppm), with their specific chemical shifts and coupling constants providing information about their relative positions on the ring. chemicalbook.com

¹³C NMR Spectroscopy : The ¹³C NMR spectrum reveals the number and types of carbon atoms present in the molecule. ceitec.cz The carbonyl carbon of the carboxylic acid group is characteristically deshielded and appears in the range of 160-180 ppm. libretexts.org The carbon of the ketone group will also be in a similar downfield region. The carbons of the dibenzofuran ring will resonate in the aromatic region, and their specific chemical shifts can be used to confirm the substitution pattern. ceitec.cz

2D-NMR Spectroscopy : Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are crucial for unambiguously assigning all proton and carbon signals. hmdb.cairanchembook.ir HSQC correlates directly bonded proton and carbon atoms, while HMBC reveals longer-range couplings between protons and carbons (typically over two to three bonds). ceitec.cz These correlations are instrumental in piecing together the molecular structure by confirming the connectivity between the oxoacetic acid moiety and the dibenzofuran core. ipb.pt

Table 2: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Key HMBC Correlations |

| Carboxyl -OH | 10.0 - 12.0 | broad singlet | N/A |

| Aromatic -CH | 7.0 - 9.0 | multiplet | To adjacent aromatic carbons, carbonyl carbon |

| Carboxyl C=O | 160 - 180 | singlet | From adjacent aromatic proton |

| Ketone C=O | 180 - 200 | singlet | From adjacent aromatic proton |

| Aromatic C | 110 - 160 | singlet/doublet | From various aromatic protons |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques for identifying the functional groups present in this compound.

IR Spectroscopy : The IR spectrum of this compound will be dominated by characteristic absorptions from the carboxylic acid and ketone functionalities. A very broad O-H stretching band from the hydrogen-bonded carboxylic acid dimer is expected in the region of 2500-3300 cm⁻¹. libretexts.org Strong carbonyl (C=O) stretching bands will also be present. The carboxylic acid carbonyl will typically absorb around 1710 cm⁻¹ (for a dimer), while the ketone carbonyl will absorb at a slightly different frequency, allowing for their distinction. libretexts.org

Raman Spectroscopy : Raman spectroscopy provides complementary information to IR. The aromatic ring vibrations of the dibenzofuran moiety are often more intense in the Raman spectrum.

Table 3: Characteristic IR Absorptions for this compound

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H stretch (H-bonded) | 2500 - 3300 (broad) |

| Carboxylic Acid | C=O stretch (dimer) | ~1710 |

| Ketone | C=O stretch | ~1680 |

| Aromatic Ring | C=C stretch | 1450 - 1600 |

| Ether | C-O stretch | 1000 - 1300 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic structure of this compound by probing the electronic transitions between molecular orbitals. The dibenzofuran core is a chromophore that will exhibit characteristic π → π* transitions. researchgate.net The presence of the oxoacetic acid substituent can influence the position and intensity of these absorption bands, potentially causing a shift in the absorption maximum (λmax). uobabylon.edu.iq The solvent used for the analysis can also affect the spectrum, particularly for n → π* transitions of the carbonyl groups. uobabylon.edu.iq

Chromatographic Techniques for Purity Assessment and Mixture Analysis (HPLC, GC)

Chromatographic methods are essential for assessing the purity of this compound and for its analysis within complex mixtures.

High-Performance Liquid Chromatography (HPLC) : HPLC is a primary tool for purity determination. ub.edu When coupled with a UV or mass spectrometry detector, it allows for the quantification of the compound and the detection of any impurities. Reversed-phase HPLC would be a suitable method for analyzing this relatively polar molecule.

Gas Chromatography (GC) : Due to the low volatility and potential for thermal decomposition of the carboxylic acid, direct analysis of this compound by GC is challenging. colostate.edu Derivatization, such as esterification of the carboxylic acid group, is often necessary to increase its volatility and thermal stability, making it amenable to GC analysis. jfda-online.com GC coupled with mass spectrometry (GC-MS) can then be used for the separation and identification of the derivatized compound. thermofisher.com

X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction (XRD) is the gold standard for unambiguously determining the three-dimensional structure of this compound in the solid state. uni-jena.denih.gov This technique provides precise bond lengths, bond angles, and information about the crystal packing and intermolecular interactions, such as hydrogen bonding. researchgate.netmdpi.com To perform this analysis, a suitable single crystal of the compound must first be grown. The resulting crystal structure provides the ultimate confirmation of the molecular connectivity and conformation. clemson.eduresearchgate.net Powder X-ray diffraction (PXRD) can be used to analyze polycrystalline samples. researchgate.netrsc.org

Potential Applications and Future Research Directions

Utility as a Synthetic Intermediate for Complex Molecules

The dibenzofuran (B1670420) scaffold is a critical structural motif found in a variety of natural products and biologically active compounds. researchgate.net The synthesis of derivatives built upon this core is a significant focus in medicinal chemistry. biointerfaceresearch.com Dibenzofuran 2-Oxoacetic Acid, with its reactive carboxylic acid and ketone functionalities, serves as a versatile building block for constructing more intricate molecular architectures. libretexts.org

The general utility of dibenzofuran derivatives as precursors is well-established. For instance, the parent compound, dibenzofuran, is a precursor to the drug furobufen (B1674283) through a Friedel-Crafts reaction. biointerfaceresearch.comwikipedia.org More advanced synthetic methods, often employing palladium-catalyzed reactions, have been developed to create functionalized dibenzofurans, highlighting their value as intermediates. organic-chemistry.org The presence of the oxoacetic acid group on the dibenzofuran ring provides a reactive handle for a variety of chemical transformations, including amidation and esterification, allowing for its incorporation into larger, more complex structures. One notable, albeit indirect, indication of its role as an intermediate is its identification as "Bumetanide Impurity 37," suggesting it can appear as a byproduct or intermediate in the synthesis of complex pharmaceuticals like bumetanide. guidechem.com

Furthermore, research into inhibitors for biological targets like HIV-1 protease has utilized complex molecules that incorporate both dibenzofuran and oxoacetic acid-like components, demonstrating the value of combining these structural motifs to achieve specific biological activities. nih.gov The synthesis of such complex molecules often relies on the strategic use of versatile intermediates, a role for which this compound is well-suited.

Exploration in Catalysis and Ligand Design

The design of effective ligands is crucial for advancing transition metal catalysis. orgsyn.org Pincer ligands, which are tridentate molecules that bind to a metal center in a meridional fashion, are of particular interest due to the stability and control they offer, making them valuable in homogeneous catalysis. rsc.org The rigid structure of the dibenzofuran core makes it an attractive scaffold for building such ligands.

While direct research on this compound as a ligand is nascent, derivatives of its constituent parts show significant promise. For example, anilino(oxo)acetic acid derivatives have been successfully employed as ligands in copper-catalyzed C-N coupling reactions. nih.gov This suggests that the oxoacetic acid portion of the target molecule can effectively coordinate with metal centers. The combination of this coordinating group with the stable, planar dibenzofuran backbone could lead to the development of novel ligands with unique electronic and steric properties. The design of new chiral-at-metal catalysts, where chirality originates from the arrangement of achiral ligands around a metal center, represents another frontier where novel ligand architectures are essential. rsc.org

Role in Materials Science

Dibenzofuran and its derivatives are recognized for their potential in materials science, particularly in the field of organic electronics. solubilityofthings.com The fused aromatic ring system provides thermal stability and desirable optoelectronic properties. researchgate.net These characteristics make dibenzofuran-based compounds candidates for use as organic semiconductors and components in other advanced materials. researchgate.net

The functionalization of the dibenzofuran core is a key strategy for tuning its material properties. Introducing a group like 2-oxoacetic acid could modify the electronic characteristics of the dibenzofuran system, influencing its behavior in electronic devices. Furthermore, the carboxylic acid group provides a reactive site for polymerization or for grafting the dibenzofuran unit onto other material backbones, thereby creating new functional polymers or hybrid materials. Molecules with spiro-linked π-conjugated structures, for which dibenzofuran could be a building block, have also attracted significant attention for their applications in photovoltaics. rsc.org

Environmental Remediation Research

Dibenzofuran and its polychlorinated derivatives are noted as environmental pollutants. solubilityofthings.com Dibenzofuran itself is listed as a hazardous air pollutant in the United States. wikipedia.org Consequently, understanding the environmental fate and biodegradation pathways of these compounds is a significant area of research.

The biodegradation of dibenzofuran by microorganisms can proceed through various metabolic intermediates. researchgate.net Studies have shown that bacteria can degrade dibenzofuran, and co-metabolic processes are often involved. researchgate.net It is plausible that this compound could be an intermediate in the microbial degradation of more complex dibenzofuran-containing pollutants. Research on the wet air oxidation of industrial waste has identified glyoxylic acid, the simplest oxoacetic acid, as a degradation product, further linking this chemical class to remediation processes. acs.org Investigating the formation, persistence, and further degradation of this compound could therefore provide crucial insights into the natural attenuation of dibenzofuran-based contaminants and inform strategies for bioremediation. epa.gov

Conceptual Contributions to Heterocyclic Chemistry

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are fundamental to organic chemistry and are found in a vast array of pharmaceuticals, agrochemicals, and natural products. uomus.edu.iqnih.gov The synthesis and study of new heterocyclic molecules continuously expand the foundational knowledge of this field.

Dibenzofuran, as a prominent oxygen-containing fused heterocyclic system, is the subject of extensive synthetic exploration. researchgate.net The development of novel and efficient methods for the synthesis of functionalized dibenzofuran derivatives is a key objective. organic-chemistry.org Research into the synthesis of molecules like this compound drives the discovery of new reactions and synthetic strategies. researchgate.netekb.eg The challenge of selectively functionalizing the dibenzofuran core at specific positions contributes to the broader toolkit of synthetic organic chemistry. researchgate.net Studying the reactivity of the combined functionalities in this compound—the electrophilic ketone and the nucleophilic/acidic carboxyl group, all attached to the aromatic scaffold—provides deeper insights into the chemical behavior of complex heterocyclic systems.

Q & A

Q. What are the optimal synthetic routes for Dibenzofuran 2-Oxoacetic Acid, and how can reaction yields be improved?

To synthesize this compound, consider multi-step procedures involving furan derivatives and oxoacetic acid precursors. For example, a two-step protocol (similar to the synthesis of 2-((2-bromobenzyl)amino)-2-oxoacetic acid) includes condensation followed by oxidation, achieving yields up to 72% under controlled conditions (e.g., 70°C for 6 hours) . Optimization involves adjusting reaction time, temperature, and stoichiometric ratios. Catalytic systems (e.g., acid/base catalysts) and solvent polarity should be tested to enhance efficiency.

Q. How can Nuclear Magnetic Resonance (NMR) spectroscopy be used to confirm the structural integrity of this compound?

1H and 13C NMR are critical for structural validation. For 2-oxoacetic acid derivatives, key spectral features include:

- 1H NMR : A singlet for the oxoacetic acid proton (δ ~7.6–8.0 ppm) and furan ring protons (δ ~6.5–7.5 ppm) .

- [1H;13C] HSQC : Correlates proton and carbon signals to confirm connectivity, especially for distinguishing aromatic vs. carbonyl carbons .

Compare experimental data with computational predictions (e.g., DFT-based chemical shift calculations) to resolve ambiguities.

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

Discrepancies in NMR or IR spectra often arise from tautomerism, solvent effects, or impurities. For example:

- Tautomerism : The keto-enol equilibrium in oxoacetic acid derivatives can split signals. Use deuterated solvents (e.g., DMSO-d6) and variable-temperature NMR to stabilize specific tautomers .

- Impurity Identification : Combine High-Resolution Mass Spectrometry (HRMS) with HPLC to detect trace byproducts. Cross-reference with synthetic intermediates (e.g., dibenzofuran precursors) .

Q. What computational methods are suitable for predicting the reactivity of this compound in catalytic systems?

Density Functional Theory (DFT) calculations can model reaction pathways:

- Reactivity Sites : Analyze Fukui indices to identify nucleophilic/electrophilic regions on the dibenzofuran core.

- Transition States : Use Gaussian or ORCA software to simulate intermediates in oxidation or coupling reactions. Validate with experimental kinetic data (e.g., Arrhenius plots) .

For docking studies (e.g., biological activity), employ AutoDock Vina to assess binding affinities with target proteins .

Q. How can researchers design experiments to assess the biological activity of this compound analogs?

- In Vitro Assays : Test antimicrobial activity via microdilution (MIC values) against Gram-positive/negative bacteria. For anticancer potential, use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

- Mechanistic Studies : Probe ROS generation or enzyme inhibition (e.g., α-glucosidase for antidiabetic activity) using fluorometric kits . Include positive controls (e.g., caffeic acid derivatives) to benchmark results .

Methodological Challenges

Q. What strategies mitigate degradation of this compound during storage?

Q. How should researchers address low reproducibility in synthetic protocols?

- Parameter Standardization : Document exact stoichiometry, solvent batch, and equipment calibration.

- Byproduct Analysis : Use GC-MS or LC-MS to identify side products (e.g., dimerized species) and adjust reaction conditions .

Data Interpretation

Q. How to analyze conflicting data between theoretical and experimental vibrational spectra?

- IR/DFT Mismatches : Re-optimize computational parameters (basis sets, solvation models). For example, the B3LYP/6-311++G(d,p) level often reconciles experimental IR peaks for carbonyl stretches (~1700 cm⁻¹) .

- Hydrogen Bonding : Account for intermolecular interactions in solid-state IR by comparing with solution-phase spectra .

Emerging Applications

Q. Can this compound serve as a ligand in coordination chemistry?

Yes. Its α-ketoacid moiety binds metal ions (e.g., Cu²+, Fe³+) to form complexes. Characterize using:

- UV-Vis : Monitor ligand-to-metal charge transfer bands.

- X-ray Crystallography : Resolve coordination geometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.